molecular formula C19H23FN2O B5860051 1-(4-fluorobenzyl)-4-(3-methoxybenzyl)piperazine

1-(4-fluorobenzyl)-4-(3-methoxybenzyl)piperazine

Cat. No.: B5860051
M. Wt: 314.4 g/mol
InChI Key: SEYBMTKKAXVUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-4-(3-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound features a piperazine ring substituted with a 4-fluorobenzyl group and a 3-methoxybenzyl group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-23-19-4-2-3-17(13-19)15-22-11-9-21(10-12-22)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYBMTKKAXVUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-4-(3-methoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 3-methoxybenzyl chloride.

    Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to facilitate the substitution process, typically at temperatures ranging from 80°C to 120°C.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Step 1: Mono-alkylation with 4-Fluorobenzyl Chloride

Piperazine reacts with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form 1-(4-fluorobenzyl)piperazine. This step avoids dibenzylation by using a 1:1 molar ratio and controlled pH .
Conditions :

  • Solvent: Ethanol or THF

  • Temperature: 65–80°C

  • Yield: 84–95%

Step 2: Second Alkylation with 3-Methoxybenzyl Chloride

The mono-benzylated intermediate undergoes further alkylation with 3-methoxybenzyl chloride. Microwave-assisted synthesis improves yield and reduces side products .
Conditions :

  • Base: NaH (for deprotonation)

  • Solvent: DMF or pentanol

  • Temperature: 80–160°C

Reductive Amination Pathways

Alternative routes involve reductive amination for introducing the 3-methoxybenzyl group:

  • Substrate : 1-(4-Fluorobenzyl)piperazine + 3-methoxybenzaldehyde

  • Reducing Agent : NaBH₄ or NaBH₃CN

  • Solvent : Methanol or CH₂Cl₂

  • Yield : 70–85%

This method minimizes halogenated byproducts and enhances selectivity for the desired isomer .

Derivatization Reactions

The compound undergoes further functionalization at its nitrogen atoms or aromatic rings:

Carboxamide Formation

Reaction with acyl chlorides or isocyanates produces carboxamide derivatives. For example:

  • Reagent : 3-Methoxyphenyl isocyanate

  • Product : N-(3-Methoxyphenyl)-1-(4-fluorobenzyl)-4-(3-methoxybenzyl)piperazine-1-carboxamide

  • Conditions : Room temperature, CH₂Cl₂

Suzuki–Miyaura Coupling

The fluorobenzyl group participates in palladium-catalyzed cross-couplings:

  • Substrate : 1-(4-Fluorobenzyl)-4-(3-methoxybenzyl)piperazine with arylboronic acids

  • Catalyst : Pd(PPh₃)₄

  • Yield : 60–75%

Hydrolytic Degradation

Under acidic or alkaline conditions, the compound undergoes hydrolysis:

  • Primary Pathway : Cleavage of the benzyl-piperazine bond

  • Half-Life (pH 7.4) : >24 hours

  • Degradation Products : 4-Fluorobenzyl alcohol and 3-methoxybenzyl alcohol

Oxidative Metabolism

Cytochrome P450 enzymes oxidize the methoxy group to a hydroxyl derivative, as confirmed by LC-MS studies .

NMR Data

Proton Environmentδ (ppm)Multiplicity
4-Fluorobenzyl CH₂3.54Singlet
3-Methoxybenzyl CH₂3.56Singlet
Piperazine N–CH₂–N2.46–2.48Broad
Aromatic protons (methoxyphenyl)6.70–7.38Multiplet

Mass Spectrometry

  • Primary Fragments : m/z 187.95 (neutral loss of C₇H₇F), m/z 121.05 (piperazine ring cleavage)

  • Detection Limit (LC-MS) : 0.0042 ng/mL

Industrial-Scale Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hours2–4 hours (microwave)
Purity92–95%>99%
Solvent Recovery60%95%

Scientific Research Applications

1-(4-Fluorobenzyl)-4-(3-methoxybenzyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antipsychotic effects. It serves as a lead compound for the development of new therapeutic agents.

    Biological Studies: Researchers use the compound to investigate its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound is employed in chemical biology studies to probe cellular pathways and identify molecular targets involved in various diseases.

    Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the pharmacological properties of the compound.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-4-(3-methoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(4-Methoxybenzyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(4-Chlorobenzyl)-4-(3-methoxybenzyl)piperazine: Similar in structure but with a chlorine substituent, which may alter its pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

1-(4-Fluorobenzyl)-4-(3-methoxybenzyl)piperazine is a synthetic compound belonging to the piperazine family, which has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C17H22F N2
  • Molecular Weight : 284.37 g/mol

The presence of the fluorobenzyl and methoxybenzyl groups contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Activity : There is evidence indicating that derivatives of piperazine can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant efficacy against human breast cancer cells .
  • Central Nervous System Effects : The compound's interaction with sigma receptors suggests potential applications in neuropharmacology, particularly in modulating CNS activity .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various neurotransmitter systems and enzymes. Notably, its structural similarity to other piperazine derivatives implies a potential for binding to serotonin receptors and dopamine receptors, influencing mood and cognition .

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of piperazine derivatives on breast cancer cells. The compound exhibited an IC50 value of approximately 18 µM, indicating moderate potency compared to established chemotherapeutics like Olaparib (IC50 = 57.3 µM) .
  • Antimicrobial Activity : In vitro tests demonstrated that the compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial efficacy .

Data Tables

Activity TypeTest Organism/Cell TypeIC50/MIC ValuesReference
Anticancer (Breast)MCF-7 Cells18 µM
AntimicrobialS. aureus32 µg/mL
AntimicrobialE. coli64 µg/mL

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameActivity TypeIC50 Value
1-(3-chlorophenyl)piperazineCNS Stimulant~10% potency of d-amphetamine
1-(4-fluorobenzyl)piperazineTyrosinase InhibitorIC50 = 40.43 µM
This compoundAnticancerIC50 = 18 µM

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorobenzyl)-4-(3-methoxybenzyl)piperazine, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the 4-(4-fluorobenzyl)piperazine fragment can react with benzoyl chlorides in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (EDIPA) to form methanone derivatives . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
  • Catalyst loading : EDIPA (1.5 equiv.) ensures efficient deprotonation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization with Et₂O improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H NMR : Aromatic protons (δ 6.9–7.3 ppm) confirm fluorobenzyl and methoxybenzyl substituents. Piperazine methylene groups (δ 2.4–3.8 ppm) indicate successful alkylation .
  • Elemental analysis : Validates stoichiometry (e.g., C 67.15%, H 6.59% for derivatives) .
  • FTIR : C-F (1220–1150 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) stretches confirm substituent integration .

Q. What are the primary applications of this compound in medicinal chemistry research?

The 1-(4-fluorobenzyl)piperazine fragment is a key pharmacophore in tyrosine kinase inhibitors, showing potential in cancer therapy due to its ability to disrupt ATP-binding domains . Derivatives with methoxybenzyl groups are explored for antimicrobial and antiarrhythmic activities .

Advanced Questions

Q. How can researchers resolve contradictions in elemental analysis and NMR data when synthesizing derivatives?

Discrepancies may arise from incomplete purification or by-products. Methodological solutions include:

  • Cross-validation : Use HPLC (≥95% purity threshold) and HRMS to confirm molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (e.g., for 1-aroyl derivatives) resolves structural ambiguities, such as hydrogen bonding patterns or disorder in aromatic rings .
  • Reaction monitoring : TLC (hexane/ethyl acetate) ensures reaction completion before workup .

Q. What computational strategies are effective in predicting the bioactivity of novel derivatives?

  • Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., tyrosine kinases). Prioritize binding affinity (ΔG) and hydrogen bonding with catalytic lysine residues .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with IC₅₀ values to optimize bioactivity .
  • ADMET prediction : SwissADME evaluates logP (target: 2–3) and topological polar surface area (TPSA < 140 Ų) for drug-likeness .

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact the synthesis of piperazine derivatives?

Microwave-assisted synthesis (50°C, 200 W, 10 min) reduces reaction time by 90% compared to conventional stirring (24 h) . Key advantages:

  • Yield optimization : Reduced side reactions (e.g., hydrolysis of benzoyl chlorides).
  • Scalability : Demonstrated for gram-scale production of [4-(4-fluorobenzyl)piperazin-1-yl]methanones .

Q. What strategies address low yields in multi-step syntheses involving piperazine intermediates?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to prevent undesired alkylation of the piperazine nitrogen .
  • Stepwise purification : Isolate intermediates after each step (e.g., via flash chromatography) to minimize carryover impurities .
  • Catalyst screening : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve "click chemistry" efficiency for triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.